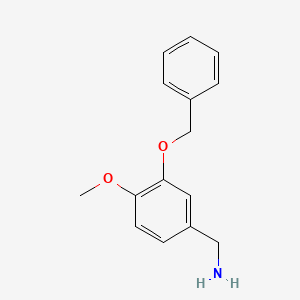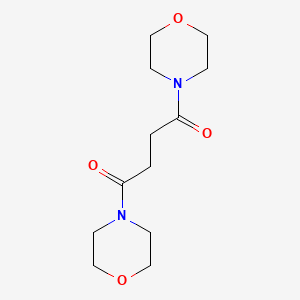
1,4-Di(morpholin-4-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(morpholin-4-yl)butane-1,4-dione is an organic compound with the molecular formula C12H20N2O4. It is characterized by the presence of two morpholine rings attached to a butane-1,4-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(morpholin-4-yl)butane-1,4-dione can be synthesized through a multi-step process involving the reaction of morpholine with butane-1,4-dione. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The synthetic route involves the nucleophilic addition of morpholine to the carbonyl groups of butane-1,4-dione, followed by cyclization to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(morpholin-4-yl)butane-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The morpholine rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
1,4-Di(morpholin-4-yl)butane-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di(morpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, the morpholine rings can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(piperidin-4-yl)butane-1,4-dione: Similar structure but with piperidine rings instead of morpholine.
1,4-Di(azepan-4-yl)butane-1,4-dione: Contains azepane rings instead of morpholine.
1,4-Di(pyrrolidin-4-yl)butane-1,4-dione: Features pyrrolidine rings in place of morpholine.
Uniqueness
1,4-Di(morpholin-4-yl)butane-1,4-dione is unique due to the presence of morpholine rings, which impart specific chemical properties and reactivity. The morpholine rings can enhance the compound’s solubility in water and other polar solvents, making it suitable for various applications. Additionally, the compound’s ability to form stable complexes with metal ions distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1,4-dimorpholin-4-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-11(13-3-7-17-8-4-13)1-2-12(16)14-5-9-18-10-6-14/h1-10H2 |
InChI Key |
NOESYBNJWVIBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



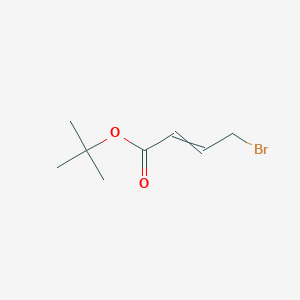
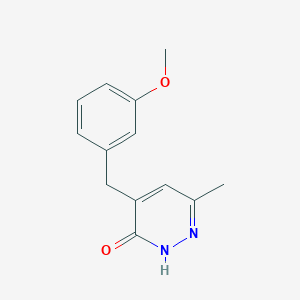
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)
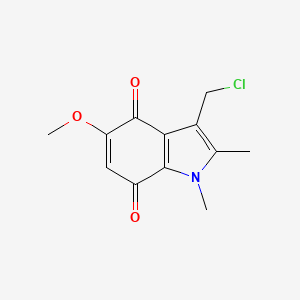
![octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B15147702.png)
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)

